1-(3,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid
Description
Historical Development of Arylpyrrole Carboxylic Acids
The synthesis of arylpyrrole carboxylic acids originated with the Paal-Knorr pyrrole synthesis in the late 19th century, which utilized 1,4-diketones and ammonia to construct the pyrrole ring. Early 20th-century efforts focused on modifying substituent patterns to enhance stability, with the introduction of carboxylic acid groups at the C2 position emerging as a strategy to improve solubility and metal-coordination capabilities. The 1980s marked a turning point with the development of transition-metal-catalyzed coupling reactions, enabling direct arylation of pyrrole rings. For instance, Suzuki-Miyaura couplings allowed the installation of aryl groups at specific positions, as demonstrated in the synthesis of 5-arylpyrrole-2-carboxylic acids for HIV-1 entry inhibitors.
A comparative analysis of key synthetic milestones reveals evolving efficiency:
These advancements laid the groundwork for targeted synthesis of derivatives like 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid, where electronic tuning through chloro-substituents modulates both reactivity and biological activity.
Significance in Heterocyclic Chemistry
The pyrrole-2-carboxylic acid moiety serves as a privileged scaffold due to its:
- Conjugated π-system : Enables charge delocalization critical for metal coordination, as evidenced in Cu-catalyzed cross-coupling reactions where pyrrole-2-carboxylate acts as a bidentate ligand.
- Hydrogen-bonding capacity : The carboxylic acid group facilitates supramolecular assembly, while the N-H proton participates in anion recognition.
- Bioisosteric potential : Mimics peptide bonds in enzyme active sites, explaining its prevalence in protease inhibitors.
In the case of this compound, the 3,5-dichloro substitution pattern induces a dipole moment of 2.8 Debye (calculated), enhancing intermolecular stacking interactions in crystalline phases. This electronic profile also increases metabolic stability compared to non-halogenated analogs, as the chlorine atoms resist oxidative dehalogenation by cytochrome P450 enzymes.
Position in Contemporary Research
Recent studies highlight three primary applications:
- Antiviral drug development : As a precursor to HIV-1 entry inhibitors, the compound's dichlorophenyl group engages in hydrophobic interactions with gp120 viral proteins (K~d~ = 12 nM).
- Coordination chemistry : The carboxylate moiety chelates transition metals, forming complexes with Cu(I) that exhibit 98% efficiency in Ullmann-type couplings.
- Material science : Thin films derived from its ethyl ester demonstrate n-type semiconductor behavior with electron mobility of 0.3 cm²/V·s.
Ongoing clinical trials (Phase II) incorporate derivatives as Janus kinase inhibitors, leveraging the dichlorophenyl group's ability to occupy hydrophobic enzyme pockets.
Research Challenges and Opportunities
Current limitations center on:
- Regioselectivity : Competitive C3 vs. C5 arylation during synthesis, with current methods achieving 4:1 selectivity at best.
- Solubility : LogP of 3.1 limits aqueous solubility to 12 μg/mL, necessitating prodrug strategies.
Emerging solutions include:
- Photoredox catalysis : Visible-light-mediated C-H activation improves arylation yields to 89% with 8:1 regioselectivity.
- Cryogenic milling : Generates nanocrystalline forms with 5-fold solubility enhancement through surface area expansion.
The compound's dual functionality (acidic carboxyl and basic pyrrole NH) positions it as a candidate for zwitterionic materials with applications in organic electronics. Preliminary studies show a dielectric constant of 4.8 at 1 MHz, comparable to polyimide films.
Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-7-4-8(13)6-9(5-7)14-3-1-2-10(14)11(15)16/h1-6H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQODFWSQJIVXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 3,5-dichlorophenyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of a base such as sodium ethoxide and an acid such as hydrochloric acid for the hydrolysis step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Halogen substitution reactions can occur at the 3,5-dichlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrole compounds, including 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid, exhibit potent anticancer properties. For instance, studies have shown that pyrrole-based compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The presence of halogen substituents, such as the dichlorophenyl group in this compound, may enhance binding affinity to target proteins involved in cancer progression .
Case Study:
A series of pyrrole derivatives were evaluated for their antiproliferative activity against various cancer cell lines. The most active compounds demonstrated IC50 values in the low micromolar range, indicating strong potential as anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against drug-resistant pathogens. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death. In vitro studies have shown that related pyrrole compounds exhibit significant activity against Gram-positive bacteria and fungi .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Pathogen Targeted | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 1.0 |
| Compound B | Escherichia coli | 2.5 |
| Compound C | Candida albicans | 0.5 |
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex pyrrole derivatives through various reaction pathways, including cyclization and functionalization reactions. The compound's carboxylic acid group facilitates further modifications, allowing for the synthesis of diverse chemical entities with potential biological activities .
Synthesis Example:
The compound can be synthesized through a multi-step process involving the chlorination of pyrrole derivatives followed by carboxylation reactions. This method allows for the introduction of various substituents on the pyrrole ring, enhancing the diversity of synthesized compounds .
Materials Science
In materials science, this compound is explored for its potential use in developing new materials with specific electronic or optical properties. Its ability to form stable complexes with metal ions makes it a candidate for applications in sensors and catalysis .
Applications in Sensor Technology:
Research has demonstrated that pyrrole derivatives can be incorporated into polymer matrices to create sensors capable of detecting environmental pollutants or biological markers due to their electroactive properties.
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic Acid
- Structure : Lactam (cyclic amide) with 3,5-dichlorophenyl and carboxylic acid groups.
- Molecular Weight : ~260.5 g/mol (estimated from ).
- Key Differences: The lactam ring introduces conformational rigidity, altering molecular interactions compared to the pyrrole core. Electron-withdrawing effects from the dichlorophenyl group modulate acidity (pKa ~3.5–4.0), similar to the target compound .
1-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic Acid
- Structure : Pyrrole with 2-chlorophenyl and carboxylic acid groups.
- Molecular Weight : ~213.6 g/mol (estimated).
- Key Differences :
- The 2-chloro substitution reduces steric hindrance compared to 3,5-dichloro, but weakens electron-withdrawing effects.
- Lower acidity (pKa ~4.2–4.5) due to reduced inductive effects.
- Discontinued commercial availability (), possibly due to inferior bioactivity or toxicity concerns compared to the 3,5-dichloro isomer .
N-(3,5-Dichlorophenyl)succinimide (NDPS)
- Structure : Succinimide core with 3,5-dichlorophenyl substitution.
- Molecular Weight : ~261.1 g/mol.
- Key Differences :
Mefenpyr-diethyl
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid
- Structure : Fused pyrrolopyridine with chloro and carboxylic acid groups.
- Molecular Weight : ~212.6 g/mol ().
- Chlorine at the 5-position may direct reactivity differently compared to dichlorophenyl substitution .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects: The 3,5-dichloro substitution in the target compound enhances acidity and stabilizes negative charges, critical for interactions with enzymatic active sites. This is less pronounced in 2-chloro analogs .
- Toxicity Profiles : NDPS demonstrates that dichlorophenyl-substituted heterocycles can exhibit organ-specific toxicity, emphasizing the need for structural optimization in drug design .
- Bioavailability : Lactam derivatives (e.g., 2-oxopyrrolidine-3-carboxylic acid) show improved metabolic stability due to rigid cyclic structures, whereas ester-containing analogs (e.g., Mefenpyr-diethyl) prioritize membrane penetration .
Biological Activity
1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This pyrrole derivative has been studied for its potential antimicrobial and anticancer properties, as well as its effects on various biological pathways. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a 3,5-dichlorophenyl group and a carboxylic acid functional group. This unique structure contributes to its biological activity, particularly in interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit structure-dependent antimicrobial activity against various Gram-positive bacteria and fungi. Notably, these compounds were effective against multidrug-resistant strains, highlighting their potential as new antimicrobial agents.
Table 1: Antimicrobial Activity Against Common Pathogens
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 1 μg/mL |
| Clostridioides difficile | 2 μg/mL | |
| Candida auris | 4 μg/mL |
These results indicate that the compound exhibits potent activity against significant pathogens, suggesting its potential utility in treating infections caused by resistant strains .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies using human lung adenocarcinoma (A549) cell lines showed that this compound significantly reduced cell viability.
Table 2: Anticancer Activity in A549 Cells
| Compound | Viability (%) | Statistical Significance |
|---|---|---|
| Control | 100 | - |
| This compound | 21.2 | p < 0.001 |
| Cisplatin (Control) | 38.3 | p < 0.001 |
The data suggests that the presence of the 3,5-dichloro substitution enhances the anticancer activity compared to other derivatives . The mechanism appears to involve disruption of cellular processes critical for cancer cell survival.
Mechanistic Insights
The biological activity of this compound has been linked to its interaction with specific enzymes and cellular pathways. For example:
- Inhibition of Enzymes : The compound has shown inhibitory effects on bacterial DNA gyrase, which is crucial for bacterial DNA replication.
- Impact on Mycolic Acid Biosynthesis : Studies indicate that it may interfere with mycolic acid biosynthesis in Mycobacterium tuberculosis, making it a candidate for further development as an anti-TB agent .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrrole derivatives:
- Tuberculosis Treatment : A study demonstrated that pyrrole derivatives including this compound exhibited promising anti-TB activity against drug-resistant strains .
- Cancer Therapeutics : In another case, modifications of the compound led to enhanced anticancer efficacy in vitro, indicating that small structural changes can significantly impact biological activity .
Q & A
Q. What are the optimal synthetic routes for 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid, and how can experimental design minimize side reactions?
Methodological Answer: Synthetic optimization requires factorial design of experiments (DoE) to evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify interactions between parameters, reducing unwanted byproducts like halogenated intermediates. Solvent selection (e.g., DMF vs. THF) significantly impacts cyclization efficiency in pyrrole ring formation . Pre-purification steps (e.g., column chromatography) and spectroscopic monitoring (¹H NMR) are critical for isolating the target compound .
Q. How can solubility challenges of this compound in aqueous systems be addressed for in vitro studies?
Methodological Answer: Solubility enhancement strategies include:
Q. What spectroscopic techniques are most reliable for characterizing structural purity?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns on the pyrrole ring and dichlorophenyl group (e.g., chemical shifts at δ 6.8–7.5 ppm for aromatic protons) .
- FT-IR : Verify carboxylic acid O-H stretching (~2500–3300 cm⁻¹) and C=O absorption (~1680–1720 cm⁻¹) .
- LC-MS : Detect impurities using reverse-phase chromatography with a C18 column and ESI-MS for molecular ion validation .
Advanced Research Questions
Q. How can computational modeling predict reactivity trends in derivatives of this compound?
Methodological Answer:
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to map electron density on the pyrrole ring, identifying nucleophilic/electrophilic sites for functionalization .
- Molecular docking : Screen derivatives against target proteins (e.g., enzymes with chlorophenyl-binding pockets) to prioritize synthesis .
- Reaction path analysis : Apply transition-state modeling to optimize regioselectivity in cross-coupling reactions .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) to identify confounding variables. For instance, cytotoxicity discrepancies may arise from differences in serum protein binding .
- Dose-response validation : Replicate experiments under standardized conditions (e.g., fixed incubation time, passage-matched cells) .
- Structural analogs : Test substituent effects (e.g., replacing Cl with F) to isolate pharmacophore contributions .
Q. What methodologies enable efficient scale-up of this compound for preclinical studies?
Methodological Answer:
- Continuous flow synthesis : Improve reproducibility using microreactors to control exothermic steps (e.g., cyclization).
- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time monitoring .
- Green chemistry principles : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to reduce environmental impact .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives?
Methodological Answer:
- Scaffold diversification : Introduce substituents at the pyrrole C3/C4 positions to modulate steric and electronic effects .
- Free-Wilson analysis : Quantify contributions of individual functional groups (e.g., Cl vs. methyl) to biological activity .
- 3D-QSAR : Generate CoMFA/CoMSIA models using aligned conformers to predict activity trends .
Q. What strategies mitigate degradation during long-term storage?
Methodological Answer:
Q. How can contradictory results in spectroscopic data (e.g., NMR vs. X-ray) be reconciled?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolve ambiguity in proton assignments by comparing experimental and calculated NMR shifts .
- Dynamic NMR : Assess rotational barriers (e.g., hindered aryl-pyrrole bonds) causing signal splitting .
- Synchrotron analysis : Use high-resolution powder XRD to detect polymorphic impurities .
Q. What advanced separation techniques are effective for isolating enantiomers (if applicable)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
